Superior Reactivity in Pd-Catalyzed Tsuji-Trost Allylations vs. Non-Fluorinated Analogs
2-Fluoro-2-propen-1-ol-derived (2-fluoroallyl)palladium complexes enable unique Tsuji-Trost allylation reactions. While non-fluorinated allyl alcohol derivatives are commonly used, the presence of the vinylic fluorine atom in 2-fluoroallyl alcohol dramatically alters the reactivity and selectivity of the resulting π-allyl palladium intermediates [1]. The (2-fluoroallyl)palladium complexes require higher temperatures and longer reaction times compared to non-fluorinated analogues, but this unique reactivity allows for distinct chemoselectivity patterns, where the 'hardness' of the nucleophile dictates the reaction pathway, a feature not observed with non-fluorinated counterparts [1].
| Evidence Dimension | Reactivity in Tsuji-Trost Allylation |
|---|---|
| Target Compound Data | Requires higher temperatures and longer reaction times; displays nucleophile 'hardness'-dependent chemoselectivity [1] |
| Comparator Or Baseline | Non-fluorinated allyl alcohol derivatives (e.g., allyl acetate) |
| Quantified Difference | Higher temperatures and longer reaction times required for the fluorinated system [1] |
| Conditions | Pd-catalyzed Tsuji-Trost reaction with various nucleophiles |
Why This Matters
This distinct reactivity profile allows for the development of synthetic routes that are inaccessible with non-fluorinated analogs, enabling the incorporation of fluorine into complex molecules with high chemo-, regio-, and stereocontrol.
- [1] Bobrova, A. Y., Novikov, M. A., & Tomilov, Y. V. (2020). (2-Fluoroallyl)palladium complexes as intermediates in Pd-catalyzed Tsuji-Trost 2-fluoroallylations: Synthesis and reactivity. Journal of Fluorine Chemistry, 109543. View Source
